molecular formula C10H11NO4S B13979901 Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt CAS No. 63148-99-2

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt

Cat. No.: B13979901
CAS No.: 63148-99-2
M. Wt: 241.27 g/mol
InChI Key: ALUDXYYRAJGCDC-UHFFFAOYSA-N
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Description

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt is a chemical compound with a unique structure that includes a benzoxazole ring substituted with ethyl, methyl, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt typically involves the reaction of 3-ethyl-2-methylbenzoxazole with a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the sulfonation process. The product is then purified through recrystallization or chromatography to obtain the desired inner salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzoxazolium derivatives.

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
  • Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonate group makes it highly soluble in water, and the ethyl and methyl groups contribute to its stability and reactivity.

Properties

CAS No.

63148-99-2

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

3-ethyl-2-methyl-1,3-benzoxazol-3-ium-5-sulfonate

InChI

InChI=1S/C10H11NO4S/c1-3-11-7(2)15-10-5-4-8(6-9(10)11)16(12,13)14/h4-6H,3H2,1-2H3

InChI Key

ALUDXYYRAJGCDC-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C

Origin of Product

United States

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